(R)-1-Phenyl-2-propanol
Overview
Description
Synthesis Analysis
The synthesis of (R)-1-Phenyl-2-propanol and its derivatives has been explored through various methods. One approach involves the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst, highlighting the compound's production from fermentation processes and subsequent chemical modifications (Subramanian et al., 2007). Another method describes the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride, showcasing a one-step electrochemical acylation reaction in a micro-flow electrolysis cell (He et al., 2007).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-phenyl-1-propanol have been studied using quantum computational methods, including HF and density functional theory (DFT). These studies provide insights into the theoretical vibrational frequencies, optimized geometric parameters, NMR spectra, electronic and optical properties, and thermodynamic properties of the molecule, elucidating the charge transfer between localized bonds and lone pairs, as well as its local reactivity and non-linear optical (NLO) properties (Xavier et al., 2015).
Chemical Reactions and Properties
The compound's participation in various chemical reactions has been documented, such as its role in asymmetric syntheses and the formation of chiral clusters in a supersonic beam. Studies have showcased its utility as a chiral intermediate in synthesizing antidepressant drugs, demonstrating high enantioselectivity in certain biochemical processes (Choi et al., 2010).
Physical Properties Analysis
The physical properties of (R)-1-Phenyl-2-propanol include its toxicology, dermatology, acute toxicity, skin irritation, sensitization, and toxicokinetics data, providing a comprehensive understanding of its safety and environmental impact. These properties are crucial for its use in fragrances and highlight the importance of safety assessments for Aryl Alkyl Alcohols (Scognamiglio et al., 2012).
Scientific Research Applications
Asymmetric Transfer Hydrogenation: Chiral metal cluster systems derived from Ru3(CO)12 and chiral diiminodiphosphines have been used for the efficient asymmetric transfer hydrogenation of ketones, producing 1-phenyl-1-propanol with high yield and efficiency (Zhang et al., 2003).
Biosynthesis: The carbonyl reductase EbSDR8 has been optimized for efficient biosynthesis of enantiopure (R)-3-chloro-1-phenyl-1-propanol, highlighting potential applications in green chemistry (Shao et al., 2020).
Enantioselective Catalysis: Sulfur-containing C2-symmetrical bis-β-amino alcohols from (R)-cysteine have been used in enantioselective catalysis to produce 1-phenyl-1-propanol and 1-phenyl-1-ethanol with high enantiomeric excesses (Kossenjans & Martens, 1998).
Spectroscopic Studies: Resonant two-photon ionization has been employed to study chiral molecules and their clusters, enabling enantiodifferentiation and binding energy determinations (Giardini-Guidoni et al., 2000).
Quantum Computational Methods: Electronic, optical, and thermodynamic properties of 1-phenyl-1-propanol have been studied using quantum computational methods, providing insights into its behavior as an intermediate in fluoxetine (Xavier et al., 2015).
Micro-Solvation Studies: The micro-solvation of R-(+)-1-phenyl-1-propanol has been studied, revealing the impact on C-C bond fragmentation barriers in diol-clusters (Piccirillo et al., 2004).
Enantiomeric Discrimination: Studies have demonstrated the potential for spectroscopically differentiating diastereomeric clusters of chiral molecules, utilizing supersonic beams and resonance-enhanced two-photon ionization time-of-flight spectroscopy (Giardini-Guidoni & Piccirillo, 1997).
Chiral Separation: Chitosan membranes have been used for the chiral separation of (R,S)-2-phenyl-1-propanol racemic mixtures, achieving high enantiomeric excess, indicating potential for industrial-scale applications (Xiong et al., 2009).
Yeast Reductase for Drug Synthesis: The yeast reductase YOL151W has shown high enantioselectivity in generating (S)-3-chloro-1-phenyl-1-propanol, promising for the synthesis of antidepressant drugs (Choi et al., 2010).
Lipase-Catalyzed Esterification: Novozym 435 has been identified as an effective lipase for the enantioselective esterification of (R,S)-1-phenyl 1-propanol, achieving high enantiomeric excess (Karadeniz et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(2R)-1-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166225 | |
Record name | 1-Phenyl-2-propanol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-phenylpropan-2-ol | |
CAS RN |
1572-95-8 | |
Record name | 1-Phenyl-2-propanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-propanol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-1-Phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-2-PROPANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLW3H4E008 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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